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molecular formula C11H12BrN3O B2654229 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine CAS No. 1312413-74-3

6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine

Cat. No. B2654229
M. Wt: 282.141
InChI Key: TYYZCRAWTJJUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933094B2

Procedure details

The title compound, light brown solid, MS: m/e=284.0 (M+H+), can be prepared in accordance with the general method of example 9, step 1 from 5-(tetrahydro-pyran-4-yl)-2H-pyrazol-3-ylamine (example 26, step 1) and 2-bromomalonaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:8]=[C:9]([NH2:12])[NH:10][N:11]=2)[CH2:3][CH2:2]1.[Br:13][CH:14]([CH:17]=O)[CH:15]=O>>[Br:13][C:14]1[CH:15]=[N:12][C:9]2[N:10]([N:11]=[C:7]([CH:4]3[CH2:3][CH2:2][O:1][CH2:6][CH2:5]3)[CH:8]=2)[CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)C=1C=C(NN1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C=O)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=2N(C1)N=C(C2)C2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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